

Application Notes and Protocols: Identification of Intestinal Protozoa with Trichrome Stain

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Compound of Interest

Compound Name: *Tetrachrome stain*

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Introduction

The accurate identification of intestinal protozoa is crucial for clinical diagnosis, epidemiological studies, and the development of effective antiparasitic drugs. Microscopic examination of permanently stained fecal smears remains a cornerstone of diagnostic parasitology. Among the various staining techniques, the Wheatley's modification of Gomori's Trichrome stain is a widely used, rapid, and simple procedure that provides excellent differentiation of protozoan morphology.^{[1][2][3][4][5]} This application note provides a detailed protocol for the Trichrome stain, summarizes the morphological characteristics of common intestinal protozoa, and offers a visual guide to the experimental workflow. While sometimes referred to broadly, the specific "**Tetrachrome Stain** (MacNeal)" is a general histological stain; for the identification of intestinal protozoa, the Trichrome stain described herein is the standard method.

Principle of the Method

The Trichrome stain is a differential staining technique that uses a combination of dyes to color various cellular components of parasites and background material in a fecal smear.^[6] The primary components of the Wheatley's Trichrome stain are chromotrope 2R, light green SF (or fast green FCF), and phosphotungstic acid.^{[1][6]}

The staining mechanism relies on the differential affinity of these dyes for various cellular structures. Chromotrope 2R has a strong affinity for nuclear chromatin, chromatoid bodies, and

ingested red blood cells, staining them red to purplish-red.[7] In contrast, the cytoplasm of protozoan trophozoites and cysts is stained blue-green or purple-pink by light green SF.[1][6] The background fecal debris typically stains green, providing a distinct contrast that facilitates the detection and identification of the parasites.[6] The phosphotungstic acid acts as a mordant, enhancing the staining reaction.

Data Presentation: Morphological Characteristics of Intestinal Protozoa with Trichrome Stain

The following table summarizes the key morphological features of common intestinal protozoa as they appear in a Trichrome-stained fecal smear. Accurate identification relies on a combination of size, shape, number of nuclei, and the appearance of internal structures.

Organism	Stage	Size (µm)	Shape	Number of Nuclei	Key Morphological Features with Trichrome Stain
Entamoeba histolytica/dispar	Trophozoite	12 - 60	Amoeboid, irregular	1	Cytoplasm stains blue-green; nucleus has a small, central karyosome and fine, evenly distributed peripheral chromatin. Ingested red blood cells (staining red) are diagnostic for E. histolytica. [8] [9]
Cyst	12 - 15	Spherical	1 - 4		Cytoplasm stains blue-green; nuclei have central karyosomes. Chromatoid bodies, if present, are smooth and rounded (staining red). [9]

Entamoeba coli	Trophozoite	20 - 25	Amoeboid	1	Cytoplasm appears "dirty" or vacuolated and stains blue-green. Nucleus has a large, eccentric karyosome and coarse, irregular peripheral chromatin.[8]
Cyst	15 - 25	Spherical to oval	1 - 8 (occasionally up to 16)	Cytoplasm stains blue-green. Nuclei have eccentric karyosomes. Chromatoid bodies, if present, are splinter-like with pointed ends (staining red). [8]	
Giardia duodenalis (syn. G. lamblia, G. intestinalis)	Trophozoite	10 - 20 (length)	Pear-shaped, bilaterally symmetrical	2	Cytoplasm stains blue-green. Two anterior nuclei are visible. Axonemes and median

bodies may
be seen.

Cyst	8 - 12	Oval	2 - 4	Cytoplasm often retracts from the cyst wall, staining blue-green. Nuclei and fibrils are visible.
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Dientamoeba fragilis	Trophozoite	5 - 15	Amoeboid	1 or 2	Cytoplasm stains blue- green. Nucleus is characteristic ally fragmented into 4-8 granules (no peripheral chromatin). No cyst stage is known.[8]
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Endolimax nana	Trophozoite	8 - 10	Amoeboid	1	Cytoplasm stains blue- green. Nucleus has a large, blot- like, irregularly shaped karyosome with no peripheral chromatin.[8]
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Cyst	6 - 8	Oval or spherical	1 - 4	Cytoplasm stains blue-green. Nuclei are small with large, blot-like karyosomes.	
Iodamoeba buetschlii	Trophozoite	12 - 15	Amoeboid	1	Cytoplasm stains blue-green. Nucleus has a large, central or eccentric karyosome surrounded by achromatic granules.[8]
Cyst	10 - 12	Ovoid, triangular, or other shapes	1	Cytoplasm stains blue-green. A large, well-defined glycogen vacuole (which does not stain but appears as a clear area) is characteristic. Nucleus has a large karyosome. [8]	

Blastocystis hominis	Cyst-like	6 - 40	Spherical to oval	Multiple	Typically appears as a central body form with a large central vacuole that stains poorly, pushing the cytoplasm and multiple nuclei to the periphery.
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Experimental Protocols

Materials and Reagents

- Reagents:
 - Schaudinn's Fixative (or mercury-free alternatives like PVA or SAF)
 - 70% Ethanol
 - 70% Ethanol with Iodine (strong tea color)
 - Wheatley's Trichrome Stain Solution:
 - Chromotrope 2R: 0.6 g
 - Light Green SF: 0.3 g
 - Phosphotungstic Acid: 0.7 g
 - Glacial Acetic Acid: 1.0 ml
 - Distilled Water: 100.0 ml (To prepare, add glacial acetic acid to the dry components, let it stand for 30 minutes to ripen, then add the distilled water. The final solution should be purple.)^[1]^[2]

- 90% Ethanol, acidified (0.5% acetic acid)
- 95% Ethanol
- 100% Ethanol (Absolute)
- Xylene or xylene substitute
- Mounting medium
- Equipment:
 - Microscope slides
 - Applicator sticks
 - Coplin jars or staining dishes
 - Microscope with 10x, 40x, and 100x oil immersion objectives
 - Coverslips
 - Fume hood

Experimental Workflow Diagram



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Caption: Workflow of the Wheatley's Trichrome staining procedure.

Step-by-Step Protocol

1. Smear Preparation:

- For fresh fecal specimens: Using an applicator stick, make a thin smear on a clean microscope slide. The smear should be thin enough to read newsprint through it. Do not

allow the smear to dry.[\[2\]](#)

- For PVA-preserved specimens: Pour some of the specimen onto a paper towel to absorb the excess PVA. Using an applicator stick, prepare a smear on a slide. Allow the slide to dry completely at room temperature overnight or in an incubator at 37°C for at least one hour.[\[5\]](#)

2. Fixation (for fresh smears):

- Immediately immerse the wet smear into Schaudinn's fixative. Let it fix for at least 30 minutes. Overnight fixation is also acceptable.[\[1\]](#)[\[2\]](#)

3. Staining Procedure:

Note: This protocol assumes the use of a mercury-based fixative like Schaudinn's. If using a mercury-free fixative, the iodine-alcohol step and subsequent ethanol rinses can be omitted.[\[10\]](#)

- Iodine-Alcohol Wash: Place the fixed slide in 70% ethanol with iodine for 5-10 minutes to remove the mercuric chloride.[\[1\]](#)[\[5\]](#)
- Ethanol Rinse: Transfer the slide to a fresh solution of 70% ethanol for 5 minutes.[\[1\]](#)[\[5\]](#)
- Second Ethanol Rinse: Place the slide in another change of 70% ethanol for 3 minutes.[\[1\]](#)[\[5\]](#)
- Trichrome Staining: Immerse the slide in the Wheatley's Trichrome stain solution for 10 minutes.[\[1\]](#)[\[5\]](#)
- Destaining: Briefly dip the slide in acidified 90% ethanol for 1-3 seconds. This step is critical for proper color differentiation. Over-decolorization can cause the parasites to appear pale.[\[1\]](#)[\[6\]](#)
- Dehydration:
 - Rinse the slide in 95% ethanol for 5 minutes.[\[3\]](#)
 - Transfer the slide through two changes of 100% (absolute) ethanol, each for 5 minutes.[\[3\]](#)

- Clearing: Place the slide in two changes of xylene or a xylene substitute, each for 5-10 minutes.[\[5\]](#)
- Mounting: Add a drop of mounting medium to the smear and cover with a coverslip.
- Drying: Allow the slide to dry overnight at room temperature or for one hour at 37°C.[\[5\]](#)

4. Microscopic Examination:

- Examine the smear using a 100x oil immersion objective.
- Systematically scan at least 200-300 fields.

Quality Control

- A control slide with known protozoa should be included with each staining run to ensure the reagents and procedure are working correctly.
- In a properly stained slide, the cytoplasm of protozoa should be blue-green, sometimes with a purple tinge. The nuclei and inclusions should be red or purplish-red, and the background should be green.

Limitations of the Procedure

- The procedure is complex and requires multiple steps and reagents.[\[2\]](#)
- The morphology of some organisms can be distorted if the specimen is not fixed properly.
- Certain organisms, such as *Cryptosporidium*, *Cyclospora*, and *Cystoisospora* oocysts, do not stain well with Trichrome and require other staining methods like a modified acid-fast stain.
- The use of Schaudinn's fixative involves mercuric chloride, which is toxic and requires careful handling and disposal.[\[6\]](#)

Troubleshooting

- Poor Staining: Can result from inadequate fixation, old reagents, or incorrect timing. Ensure all reagents are fresh and the protocol is followed precisely.[\[6\]](#)

- Overly Green Smears: May indicate inadequate removal of iodine. Increase the time in the 70% ethanol rinses after the iodine step.[10]
- Pale or Washed-Out Organisms: This is likely due to over-decolorization in the acid-alcohol step. Reduce the destaining time.[6]
- Presence of Crystals: Indicates incomplete removal of mercuric chloride. Ensure the iodine-alcohol solution is fresh and the immersion time is adequate.

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